N-(4-methylphenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
Overview
Description
N-(4-methylphenyl)-N’-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine: is a complex organic compound that features a guanidine group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Attachment of the Guanidine Group: The guanidine group can be introduced by reacting the pyrimidine derivative with an appropriate guanidine reagent, such as N,N’-diisopropylcarbodiimide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N’-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
N-(4-methylphenyl)-N’-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used as a tool to study enzyme interactions and cellular pathways.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-N’-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N’-(4-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
- N-(4-methylphenyl)-N’-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thiourea
Uniqueness
N-(4-methylphenyl)-N’-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-12-7-9-14(10-8-12)20-17(19)23-18-21-15(11-16(24)22-18)13-5-3-2-4-6-13/h2-11H,1H3,(H4,19,20,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDCORVAMVYTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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